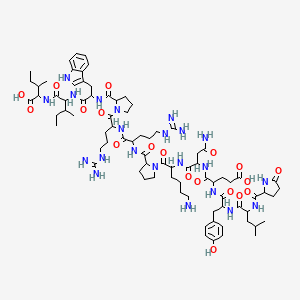

![molecular formula C20H30N6Na2O12S2 B561165 二ナトリウム;(2S)-2-アミノ-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-アミノ-4-カルボキシブタノイル]アミノ]-3-(カルボキシラトメチルアミノ)-3-オキソプロピル]ジスルファニル]-1-(カルボキシメチルアミノ)-1-オキソプロパン-2-イル]アミノ]-5-オキソペンタノエート CAS No. 103239-24-3](/img/structure/B561165.png)

二ナトリウム;(2S)-2-アミノ-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-アミノ-4-カルボキシブタノイル]アミノ]-3-(カルボキシラトメチルアミノ)-3-オキソプロピル]ジスルファニル]-1-(カルボキシメチルアミノ)-1-オキソプロパン-2-イル]アミノ]-5-オキソペンタノエート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxiglutatione disodium is the oxidized disulfide form of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. It plays a crucial role in cellular redox reactions, detoxification processes, and maintaining the oxidative balance within cells .

科学的研究の応用

Oxiglutatione disodium has a wide range of applications in scientific research:

Chemistry: Used as a redox buffer in various biochemical assays.

Biology: Plays a role in studying oxidative stress and redox biology.

Industry: Used in the formulation of pharmaceuticals and cosmetics for its antioxidant properties.

作用機序

Oxiglutatione disodium exerts its effects through its role in redox reactions. It acts as an antioxidant by participating in the reduction of reactive oxygen species and other free radicals. The compound is reduced to glutathione by glutathione reductase, which then participates in detoxification processes and protection against oxidative damage .

生化学分析

Biochemical Properties

Glutathione disodium salt oxidized form participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is frequently measured in vivo as an indicator of oxidative stress . It can be converted back to L-glutathione by various reducing systems .

Cellular Effects

The effects of Glutathione disodium salt oxidized form on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used in the 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB)/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels .

Molecular Mechanism

The molecular mechanism of action of Glutathione disodium salt oxidized form involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is frequently measured in vivo as an indicator of oxidative stress . It may be converted to L-glutathione by various reducing systems .

Temporal Effects in Laboratory Settings

The effects of Glutathione disodium salt oxidized form over time in laboratory settings are significant. It includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Glutathione disodium salt oxidized form vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Glutathione disodium salt oxidized form is involved in several metabolic pathways, interacting with various enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Glutathione disodium salt oxidized form is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Glutathione disodium salt oxidized form and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions

Oxiglutatione disodium can be synthesized through the oxidation of reduced glutathione. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or diamide under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is maintained around neutral to slightly alkaline to prevent the degradation of the compound .

Industrial Production Methods

Industrial production of oxiglutatione disodium involves large-scale oxidation of reduced glutathione using similar oxidizing agents. The process is optimized for high yield and purity, often involving purification steps such as ion exchange chromatography and crystallization.

化学反応の分析

Types of Reactions

Oxiglutatione disodium primarily undergoes redox reactions. It can be reduced back to its reduced form, glutathione, by the enzyme glutathione reductase. This reduction is crucial for its role in detoxification and protection against oxidative stress .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, diamide

Reduction: Glutathione reductase, NADPH

Major Products

Reduction: Reduced glutathione (GSH)

Oxidation: Oxidized glutathione (GSSG)

類似化合物との比較

Similar Compounds

Glutathione (GSH): The reduced form of oxiglutatione disodium, essential for cellular redox balance.

N-acetylcysteine: A precursor to glutathione, used as a supplement to boost glutathione levels.

Alpha-lipoic acid: Another antioxidant that works synergistically with glutathione.

Uniqueness

Oxiglutatione disodium is unique in its ability to act as both an oxidizing and reducing agent, depending on the cellular environment. This dual functionality makes it a versatile compound in redox biology and a valuable tool in research and industrial applications .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glutathione disodium salt oxidized form involves the oxidation of reduced glutathione disodium salt. This can be achieved using an oxidizing agent such as hydrogen peroxide or potassium permanganate.", "Starting Materials": [ "Reduced glutathione disodium salt", "Oxidizing agent (e.g. hydrogen peroxide, potassium permanganate)", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve reduced glutathione disodium salt in solvent to form a solution", "Add the oxidizing agent slowly to the solution while stirring", "Continue stirring the solution for a set period of time to allow for oxidation to occur", "Filter the solution to remove any precipitates formed during the reaction", "Concentrate the solution and allow it to cool", "Collect the Glutathione disodium salt oxidized form by filtration and dry it under vacuum" ] } | |

CAS番号 |

103239-24-3 |

分子式 |

C20H30N6Na2O12S2 |

分子量 |

656.6 g/mol |

IUPAC名 |

disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxylatobutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydron |

InChI |

InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |

InChIキー |

DRFILBXQKYDTFW-JIWRMXRASA-L |

異性体SMILES |

[H+].[H+].C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)[O-])NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)[O-])N.[Na+].[Na+] |

SMILES |

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |

正規SMILES |

[H+].[H+].C(CC(=O)NC(CSSCC(C(=O)NCC(=O)[O-])NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)[O-])N.[Na+].[Na+] |

外観 |

Assay:≥98%A crystalline solid |

同義語 |

GSSG |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B561087.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)

![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)

![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)